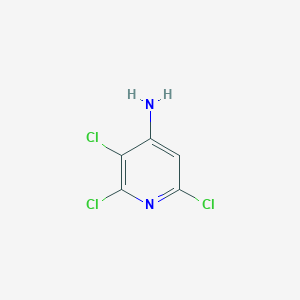

2,3,6-Trichloropyridin-4-amine

Description

2,3,6-Trichloropyridin-4-amine is a halogenated pyridine derivative characterized by three chlorine substituents at positions 2, 3, and 6 of the pyridine ring and an amine group at position 2.

Properties

IUPAC Name |

2,3,6-trichloropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLANAZQMFUWUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855968 | |

| Record name | 2,3,6-Trichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874491-78-8 | |

| Record name | 2,3,6-Trichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloropyridin-4-amine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-aminopyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques allows for efficient and high-yield production of the compound. The industrial production methods are designed to minimize environmental impact and ensure the safety of workers involved in the process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated pyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and dechlorinated pyridine derivatives. The specific products depend on the reagents and reaction conditions used .

Scientific Research Applications

2,3,6-Trichloropyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloropyridin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Chlorination Pattern: The position and number of chlorine atoms critically influence reactivity. For example, 2,3,5-Trichloro-6-ethoxypyridin-4-amine (Cl at 2,3,5) and 4-Amino-2,3,5,6-tetrachloropyridine (Cl at 2,3,5,6) demonstrate that additional halogens increase steric hindrance and may reduce nucleophilic substitution rates compared to trichloro derivatives . The absence of a chlorine at position 6 in 3,5-Dichloro-2-methylpyridin-4-amine simplifies regioselective functionalization at that site .

Functional Group Modifications: The ethoxy group in 2,3,5-Trichloro-6-ethoxypyridin-4-amine improves solubility in polar solvents, making it advantageous in solution-phase reactions .

Biological and Chemical Relevance: Chlorinated pyridin-amines are frequently employed in kinase inhibitor development. For instance, 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (CAS 1499162-60-5) shares structural motifs with this compound and is utilized in targeting adenosine receptors . Methyl or ethoxy substituents (e.g., in 3,5-Dichloro-2-methylpyridin-4-amine) are associated with increased metabolic stability in drug candidates .

Research Implications

- Position-Specific Halogenation : Adjusting chlorine placement can fine-tune electronic properties and reaction pathways.

- Hybrid Structures : Combining pyridine cores with heterocycles (e.g., triazoles, piperazines) expands utility in medicinal chemistry .

Further studies should prioritize synthesizing this compound to explore its unique properties relative to these analogs.

Biological Activity

2,3,6-Trichloropyridin-4-amine is a chlorinated derivative of pyridine that has garnered attention due to its potential biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its possible applications in treating cancer and other diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features three chlorine atoms attached to the pyridine ring, which significantly influences its reactivity and biological properties.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. A study highlighted its effectiveness against various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain hematological cancer models. For instance, it was found to have an IC50 value of approximately 0.57–65.32 μM against specific leukemic cell lines .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| Jurkat (T-cell) | 0.006 | Highly active |

| MV-4-11 | 0.57 | Moderate activity |

| U2OS (Osteosarcoma) | 235 | High dose required for activity |

| HT29 (Colon) | Not specified | Active at high doses |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through various signaling pathways .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties. It was evaluated against a range of bacterial strains and demonstrated significant inhibitory effects. The presence of chlorine atoms in its structure is believed to enhance its interaction with microbial cell membranes .

Case Studies

A notable case study evaluated the effectiveness of this compound in combination with other compounds against resistant cancer cell lines. The results indicated a synergistic effect when used alongside specific chemotherapeutic agents, suggesting potential for combination therapy in clinical settings .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of chlorinated pyridine derivatives. Findings suggest that modifications in the chlorine substitution pattern can lead to enhanced biological activity. For example, compounds with multiple chlorine substitutions often exhibit improved potency against target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.